molecular formula C13H14N4 B194708 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 853792-81-1

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B194708
M. Wt: 226.28 g/mol
InChI Key: OWBUYSQOBLYANO-UHFFFAOYSA-N
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Description

“1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine” is also known as Imiquimod Related Compound D . It has the empirical formula C13H14N4 and a molecular weight of 226.28 .


Synthesis Analysis

The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives has been reported in the literature . Structural modifications were made at the 4-amino and 2 positions . The compounds were tested in both binding and functional assays .


Molecular Structure Analysis

The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains .


Chemical Reactions Analysis

The 1H-imidazo[4,5-c]quinolinamine ring system interacts with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .


Physical And Chemical Properties Analysis

The molecular formula of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is C13H14N4 . Its molecular weight is 226.28 .

Scientific Research Applications

Antagonist Properties

  • Adenosine Receptor Antagonism : The compound and its derivatives are studied for their potential as adenosine receptor antagonists. Specifically, modifications at certain positions of the molecule have been shown to enhance affinity for adenosine A1 and A2 receptors, with some compounds exhibiting nanomolar affinity for the A1 receptor. This suggests potential therapeutic applications in conditions where adenosine receptor modulation is beneficial (van Galen et al., 1991).

Allosteric Modulation

  • A3 Adenosine Receptor Modulation : Certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized as allosteric modulators of the human A3 adenosine receptor. These compounds have shown to enhance the efficacy of A3AR agonists and decrease the dissociation rate of agonists from the receptor, indicating their potential in developing more effective A3AR-targeted therapies (Göblyös et al., 2006).

Synthesis and Chemical Properties

  • Solid Phase Synthesis : The compound has been synthesized through traceless solid phase synthesis, demonstrating its chemical versatility and potential for creating diverse derivatives with various pharmacological properties (Mazurov, 2000).

Applications in Cancer Therapy

  • Antiproliferative Agents : Some derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and assessed for their antiproliferative effects against various cancer cell lines. These compounds have shown superior effectiveness compared to known cancer therapeutics, highlighting their potential as novel anticancer agents (Kaneko et al., 2020).

Miscellaneous Applications

  • Conformational Analysis : Studies on the conformation and energy properties of imiquimod, a derivative of 1H-imidazo[4, 5]quinolin-4-amine, have been conducted to understand its molecular interactions, which is crucial for its pharmacological applications (Otuokere & Amaku, 2015).

Future Directions

The development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine receptor (AR) holds promise for improved clinical applications . The identification of the allosteric site for known positive allosteric modulators can enable structure-based drug discovery modalities to enhance the pharmacological properties of the 1H-imidazo[4,5-c]quinolin-4-amine class of A3AR positive allosteric modulators .

properties

IUPAC Name

1-propylimidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBUYSQOBLYANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459101
Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

CAS RN

853792-81-1
Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Shaikh - 2016 - DOI
Number of citations: 5

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